4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
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Overview
Description
4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide, also known as DMAPA-MAC, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amidine compounds and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, facilitating the formation of amide bonds in various chemical reactions. This compound has also been shown to interact with metal ions, leading to the formation of fluorescent complexes.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in laboratory experiments include its high reactivity, low toxicity, and ability to catalyze various chemical reactions. However, the limitations of using this compound include its high cost and complex synthesis method.
Future Directions
There are several future directions for the use of 4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in scientific research. One potential application is in the development of new catalysts for chemical reactions. This compound could also be used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide involves the reaction between 4-nitrobenzoyl chloride and N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with methyl carbamate to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including peptides, esters, and amides. This compound has also been used as a catalyst in various chemical reactions, including esterification and amidation reactions. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Properties
IUPAC Name |
[(Z)-[amino-[4-(dimethylamino)phenyl]methylidene]amino] N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-13-11(16)17-14-10(12)8-4-6-9(7-5-8)15(2)3/h4-7H,1-3H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKWAGQKSKJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)ON=C(C1=CC=C(C=C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O/N=C(/C1=CC=C(C=C1)N(C)C)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.